REACTION_CXSMILES
|
Cl[C:2]([O:4][CH3:5])=[O:3].[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][NH2:14])=[C:9]([F:15])[CH:8]=1.C(N(CC)CC)C>C(Cl)Cl>[CH3:5][O:4][C:2](=[O:3])[NH:14][CH2:13][C:10]1[CH:11]=[CH:12][C:7]([Br:6])=[CH:8][C:9]=1[F:15]
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Name
|
|
Quantity
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85 μL
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Type
|
reactant
|
Smiles
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ClC(=O)OC
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Name
|
|
Quantity
|
0.204 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)CN)F
|
Name
|
|
Quantity
|
148.1 μL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
5 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at RT for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the ice-water bath was removed
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Type
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WASH
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Details
|
washed with water, and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue (220 mg, 83.9%) was directly used in next step without further purification
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
COC(NCC1=C(C=C(C=C1)Br)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |